4-(2-Bromofenil)piperazin-1-carboxilato de tert-butilo

Descripción general

Descripción

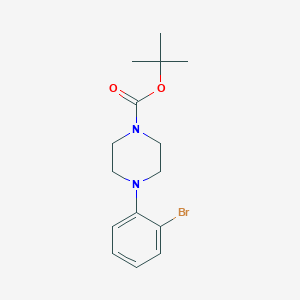

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs .

Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system. It is a key intermediate in the synthesis of drugs used to treat conditions such as depression and anxiety .

Industry: In the industrial sector, tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is used in the production of agrochemicals and other specialty chemicals .

Mecanismo De Acción

Target of Action

Piperazine derivatives are generally known to interact with a variety of receptors and enzymes, which can lead to a wide spectrum of biological activities .

Mode of Action

It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are often used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Result of Action

It’s known that compounds containing piperazine rings can exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups present in the molecule.

Coupling Reactions: It can undergo coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form new carbon-nitrogen bonds.

Common Reagents and Conditions:

Bases: Potassium carbonate, sodium hydride

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Buchwald-Hartwig amination, the product would be a new arylamine derivative .

Comparación Con Compuestos Similares

- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: While all these compounds share the piperazine core, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their biological activity and chemical reactivity. For example, tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate has a bromine atom, which can participate in unique substitution reactions compared to its analogs .

Actividad Biológica

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate features a piperazine ring, which is known for its flexibility and ability to interact with various biological targets. The presence of the bromine atom in the phenyl group enhances its reactivity, making it suitable for further chemical modifications. The molecular formula is CHBrNO, with a molecular weight of approximately 328.21 g/mol.

The biological activities of piperazine derivatives like tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate can be attributed to several factors:

- Conformational Flexibility : The piperazine ring's flexibility allows for favorable interactions with macromolecules, enhancing binding affinity to various biological targets.

- Polar Nitrogen Atoms : The nitrogen atoms in the piperazine ring facilitate hydrogen bonding, which is crucial for interactions with enzymes and receptors.

Biological Activities

Research indicates that tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate exhibits a broad spectrum of biological activities:

- Antibacterial Activity : Compounds containing piperazine rings have shown effectiveness against various strains of bacteria. For instance, studies using the agar-well diffusion method demonstrated significant antibacterial properties against gram-positive bacteria .

- Antifungal Properties : Similar to its antibacterial effects, this compound has also been evaluated for antifungal activity, showing potential against several fungal strains.

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored in various studies. It has been suggested that piperazine derivatives can interfere with specific cancer-related pathways, making them candidates for anticancer drug development .

- Neuropharmacological Effects : Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate may influence neurotransmitter systems, indicating potential applications in treating conditions like depression and anxiety .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate:

- Synthesis and Evaluation : A study synthesized this compound and assessed its biological activity through various assays. The results indicated promising antibacterial and anticancer activities, supporting further exploration as a therapeutic agent.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the piperazine core significantly impact biological activity. For example, substituting different groups on the phenyl ring can enhance or diminish activity against specific targets .

Pharmacokinetics

The pharmacokinetic properties of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate are crucial for its therapeutic application:

- Bioavailability : The compound's structural features allow for good solubility and absorption, which are essential for effective drug formulation.

- Metabolism : Understanding how this compound is metabolized in vivo will aid in predicting its efficacy and safety profile.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Structure | Anticancer, Antibacterial |

| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Structure | Antimicrobial |

| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Structure | Antidepressant |

Propiedades

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKMJBDSLYRIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585965 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494773-35-2 | |

| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.